N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a cyclopropane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-(trifluoromethyl)aniline with thioamide under acidic conditions to form the thiazole ring. The cyclopropane carboxamide moiety is then introduced through a cyclopropanation reaction using diazo compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropane carboxamide moiety may contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-(trifluoromethyl)aniline
- 4-(trifluoromethyl)phenyl)acetamide
- 4-(trifluoromethyl)phenol
Uniqueness
N-[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to the combination of its trifluoromethyl group, thiazole ring, and cyclopropane carboxamide moiety. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H14F3N3O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H14F3N3O2S/c17-16(18,19)10-3-5-11(6-4-10)20-13(23)7-12-8-25-15(21-12)22-14(24)9-1-2-9/h3-6,8-9H,1-2,7H2,(H,20,23)(H,21,22,24) |
InChI Key |
XTKYVBJERVEZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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